7-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 7-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzo[b,d]furan derivative, followed by the introduction of the triazolopyrimidine core through cyclization reactions. The difluoromethyl group is then introduced using fluorinating agents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the triazolopyrimidine core can interact with active sites in proteins, leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and dibenzo[b,d]furan-based molecules. Compared to these compounds, 7-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical reactivity and biological activity. Other similar compounds include:
- 7-(difluoromethyl)-3-(2-methoxydibenzo[b,d]furan-3-yl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one .
- 2,8-dibromodibenzo[b,d]furan-3,7-diol .
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C21H15F2N5O3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(2-methoxydibenzofuran-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H15F2N5O3/c1-10-7-14(18(22)23)28-21(24-10)26-19(27-28)20(29)25-13-9-16-12(8-17(13)30-2)11-5-3-4-6-15(11)31-16/h3-9,18H,1-2H3,(H,25,29) |
InChI Key |
HVZSMAAOYPSEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
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